12-(Phenyl(pyridin-2-yl)amino)dodecanoic acid
Overview
Description
12-(Phenyl(pyridin-2-yl)amino)dodecanoic acid is an organic compound with the molecular formula C23H32N2O2 It is characterized by a dodecanoic acid backbone with a phenyl and pyridin-2-yl group attached via an amino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-(Phenyl(pyridin-2-yl)amino)dodecanoic acid typically involves the following steps:
Formation of the Amino Linkage: The initial step involves the reaction of dodecanoic acid with an amine derivative containing the phenyl and pyridin-2-yl groups. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
12-(Phenyl(pyridin-2-yl)amino)dodecanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its reduced forms.
Substitution: The phenyl and pyridin-2-yl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
12-(Phenyl(pyridin-2-yl)amino)dodecanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Industry: The compound’s unique structure makes it useful in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 12-(Phenyl(pyridin-2-yl)amino)dodecanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with bacterial and viral enzymes, inhibiting their activity and preventing the replication of pathogens.
Pathways Involved: It may interfere with the synthesis of essential biomolecules in microorganisms, leading to their death or inhibition of growth.
Comparison with Similar Compounds
Similar Compounds
12-(Phenyl(pyridin-2-yl)amino)octanoic acid: Similar structure but with a shorter alkyl chain.
12-(Phenyl(pyridin-2-yl)amino)hexadecanoic acid: Similar structure but with a longer alkyl chain.
12-(Phenyl(pyridin-2-yl)amino)butanoic acid: Similar structure but with a much shorter alkyl chain.
Uniqueness
12-(Phenyl(pyridin-2-yl)amino)dodecanoic acid is unique due to its specific alkyl chain length, which may influence its biological activity and chemical properties
Properties
IUPAC Name |
12-(N-pyridin-2-ylanilino)dodecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O2/c26-23(27)18-11-6-4-2-1-3-5-7-14-20-25(21-15-9-8-10-16-21)22-17-12-13-19-24-22/h8-10,12-13,15-17,19H,1-7,11,14,18,20H2,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYZOMNOSLMHVAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CCCCCCCCCCCC(=O)O)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.